Cas no 2413875-33-7 (tert-butyl 4-(dimethylsulfamoyl)methyl-4-hydroxypiperidine-1-carboxylate)

Tert-butyl 4-(dimethylsulfamoyl)methyl-4-hydroxypiperidine-1-carboxylate is a specialized piperidine derivative featuring both a dimethylsulfamoyl and a hydroxyl functional group. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection in synthetic applications. This compound is particularly valuable in medicinal chemistry and pharmaceutical research, where it serves as a versatile intermediate for the development of bioactive molecules. Its structural features, including the sulfamoyl moiety, contribute to potential interactions with biological targets, making it useful in drug discovery. The hydroxyl group further allows for functionalization, enabling tailored modifications for specific applications. The compound is typically handled under controlled conditions due to its reactive functionalities.
tert-butyl 4-(dimethylsulfamoyl)methyl-4-hydroxypiperidine-1-carboxylate structure
2413875-33-7 structure
Product Name:tert-butyl 4-(dimethylsulfamoyl)methyl-4-hydroxypiperidine-1-carboxylate
CAS No:2413875-33-7
MF:C13H26N2O5S
MW:322.420942783356
CID:5674562
PubChem ID:165777850
Update Time:2025-06-08

tert-butyl 4-(dimethylsulfamoyl)methyl-4-hydroxypiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-26665664
    • tert-butyl 4-[(dimethylsulfamoyl)methyl]-4-hydroxypiperidine-1-carboxylate
    • 2413875-33-7
    • tert-butyl 4-(dimethylsulfamoyl)methyl-4-hydroxypiperidine-1-carboxylate
    • Inchi: 1S/C13H26N2O5S/c1-12(2,3)20-11(16)15-8-6-13(17,7-9-15)10-21(18,19)14(4)5/h17H,6-10H2,1-5H3
    • InChI Key: FVFBFUHGXFMGJV-UHFFFAOYSA-N
    • SMILES: S(CC1(CCN(C(=O)OC(C)(C)C)CC1)O)(N(C)C)(=O)=O

Computed Properties

  • Exact Mass: 322.15624311g/mol
  • Monoisotopic Mass: 322.15624311g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 468
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 95.5Ų

tert-butyl 4-(dimethylsulfamoyl)methyl-4-hydroxypiperidine-1-carboxylate Pricemore >>

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Additional information on tert-butyl 4-(dimethylsulfamoyl)methyl-4-hydroxypiperidine-1-carboxylate

Professional Introduction to Tert-butyl 4-(dimethylsulfamoyl)methyl-4-hydroxypiperidine-1-carboxylate (CAS No. 2413875-33-7)

Tert-butyl 4-(dimethylsulfamoyl)methyl-4-hydroxypiperidine-1-carboxylate, with the CAS number 2413875-33-7, is a specialized compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a valuable candidate for various applications in drug discovery and biochemical studies.

The molecular structure of tert-butyl 4-(dimethylsulfamoyl)methyl-4-hydroxypiperidine-1-carboxylate features a piperidine core, which is a six-membered heterocyclic amine containing one nitrogen atom. This core is functionalized with several substituents, including a tert-butyl group, a dimethylsulfamoyl moiety, and a hydroxyl group. These modifications contribute to the compound's distinct chemical behavior and potential biological activity.

In recent years, there has been growing interest in piperidine derivatives due to their versatility in pharmaceutical applications. Piperidine-based compounds have shown promise as scaffolds for developing drugs that target various diseases, including neurological disorders, cancer, and infectious diseases. The presence of the hydroxyl group in tert-butyl 4-(dimethylsulfamoyl)methyl-4-hydroxypiperidine-1-carboxylate enhances its reactivity and allows for further chemical modifications, making it a versatile building block for medicinal chemists.

The dimethylsulfamoyl group is another critical feature of this compound. Sulfamoyl derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. The dimethylation of the sulfamoyl group in tert-butyl 4-(dimethylsulfamoyl)methyl-4-hydroxypiperidine-1-carboxylate further modulates its pharmacological profile, potentially enhancing its binding affinity to biological targets.

One of the most compelling aspects of tert-butyl 4-(dimethylsulfamoyl)methyl-4-hydroxypiperidine-1-carboxylate is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. Researchers have leveraged this compound to develop novel molecules with improved efficacy and reduced side effects. For instance, studies have demonstrated its utility in creating potent inhibitors of enzymes involved in cancer metabolism. These inhibitors have shown promising results in preclinical trials, highlighting the compound's therapeutic potential.

The tert-butyl group in the molecular structure of tert-butyl 4-(dimethylsulfamoyl)methyl-4-hydroxypiperidine-1-carboxylate plays a crucial role in stabilizing the molecule and influencing its pharmacokinetic properties. Tert-butyl groups are often incorporated into drug candidates to improve solubility and metabolic stability. This modification can enhance the bioavailability of the final drug product, making it more effective in clinical settings.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like tert-butyl 4-(dimethylsulfamoyl)methyl-4-hydroxypiperidine-1-carboxylate with greater accuracy. Molecular modeling techniques have been used to identify potential binding interactions with target proteins, providing insights into how this compound might function within biological systems. These computational studies have complemented experimental efforts, accelerating the discovery process.

The synthesis of tert-butyl 4-(dimethylsulfamoyl)methyl-4-hydroxypiperidine-1-carboxylate presents unique challenges due to its complex structure. However, recent innovations in synthetic chemistry have made it more feasible to produce this compound on a scalable basis. Techniques such as multi-step organic synthesis and catalytic processes have been employed to streamline the manufacturing process while maintaining high purity standards.

In conclusion, tert-butyl 4-(dimethylsulfamoyl)methyl-4-hydroxypiperidine-1-carboxylate (CAS No. 2413875-33-7) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for developing new drugs targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the advancement of medicinal chemistry and drug development.

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